![molecular formula C16H24N4O4 B2663313 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid CAS No. 743444-58-8](/img/structure/B2663313.png)
3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule that contains a purine ring (a type of heterocyclic aromatic organic compound), a propanoic acid group, and various alkyl groups . The presence of these functional groups suggests that it may have interesting chemical properties and potential applications, but without specific studies or data, it’s hard to say more.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a purine ring, a propanoic acid group, and various alkyl groups. The purine ring is a type of heterocyclic aromatic organic compound, which means it contains a ring of atoms that includes elements other than carbon, and has a cyclic cloud of electrons above and below the plane of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis of Cyclopropane Fatty Acids : Cyclopropane fatty acids have been synthesized and studied for their potential as inhibitors of mycolic acid biosynthesis, a key component in the cell walls of mycobacteria, indicating potential applications in antibiotic development (Hartmann et al., 1994).
- Organometallic Analogues of Antibiotics : The synthesis of carboxylic acid derivatives containing organometallic moieties has been explored for creating isosteric substitutes for organic drug candidates, highlighting the role of carboxylic acid derivatives in medicinal chemistry (Patra et al., 2012).
Chemical Synthesis and Reactions
- Esterification and Reaction Studies : Research into the reactivity of propiolic acid and its esters with cyclohexanone demonstrates the versatility of carboxylic acids in synthetic chemistry, forming complex molecules that could have further applications (Grob & Kaiser, 1967).
Environmental and Industrial Applications
- Extraction and Recovery Processes : Studies on the extraction of propionic acid from aqueous solutions using reactive extraction techniques underline the importance of carboxylic acids in industrial processes, particularly in the recovery of valuable chemicals from waste streams (Keshav et al., 2009).
Material Science
- Polymer and Material Synthesis : Carboxylic acid derivatives have been used in the synthesis of novel materials, such as the exploration of phloretic acid for the elaboration of polybenzoxazine, showing the potential of these compounds in creating new polymers and materials (Trejo-Machin et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-4-5-8-19-14-13(15(23)18-16(19)24)20(9-10(2)3)11(17-14)6-7-12(21)22/h10H,4-9H2,1-3H3,(H,21,22)(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQYOHUQOMNZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCC(=O)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
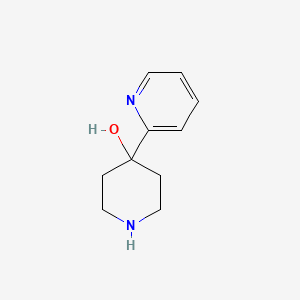

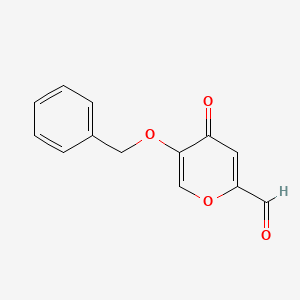

![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2663237.png)

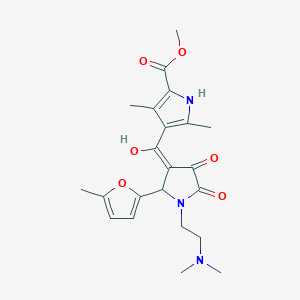
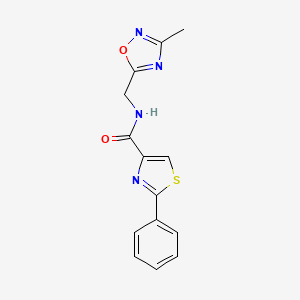
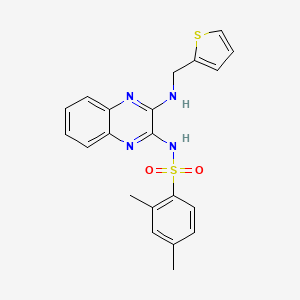
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)
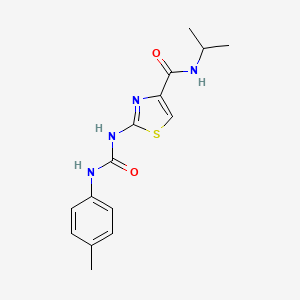
![3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)

